Methyl 4-oxohex-5-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

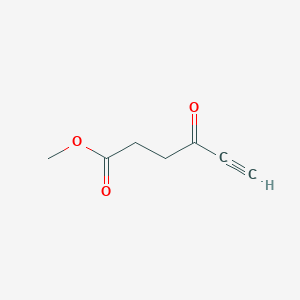

Methyl 4-oxohex-5-ynoate, also known as 5-Hexynoic acid, 4-oxo-, methyl ester, is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is a yellow to colorless liquid with a boiling point of 61-62 °C at 0.2 Torr . This compound is of interest due to its unique structure, which includes both an alkyne and a ketone functional group.

Preparation Methods

Methyl 4-oxohex-5-ynoate can be synthesized through various synthetic routes. One common method involves the esterification of 5-Hexynoic acid with methanol in the presence of a strong acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired ester product. Industrial production methods may involve continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

Methyl 4-oxohex-5-ynoate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The alkyne group can participate in various substitution reactions, such as halogenation or hydrohalogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-oxohex-5-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne and ketone groups.

Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Methyl 4-oxohex-5-ynoate exerts its effects involves interactions with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. These interactions are crucial in pathways involving enzyme catalysis and molecular recognition.

Comparison with Similar Compounds

Methyl 4-oxohex-5-ynoate can be compared with other similar compounds such as:

Methyl 4-oxopentanoate: Lacks the alkyne group, making it less reactive in certain types of reactions.

Methyl 4-oxohept-5-ynoate: Has a longer carbon chain, which can affect its physical properties and reactivity.

The uniqueness of this compound lies in its combination of alkyne and ketone functional groups, providing a versatile platform for various chemical transformations.

Biological Activity

Methyl 4-oxohex-5-ynoate, an organic compound with the molecular formula C7H8O3, is of significant interest due to its unique structural features, including a ketone functional group and a terminal alkyne. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Structural Characteristics

This compound is characterized by:

- A carbonyl group at the fourth carbon.

- A triple bond between the fifth and sixth carbons in a hexanoate chain.

These features contribute to its reactivity and potential applications in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as enzymes. The ketone group can form hydrogen bonds with enzyme active sites, while the alkyne functionality allows for participation in addition reactions. This interaction can modulate enzyme activity, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A related study demonstrated that compounds structurally similar to this compound showed effective inhibition against Staphylococcus aureus, including drug-resistant strains. The minimum inhibitory concentration (MIC) values reported were as low as 0.35–0.75 µg/mL, indicating potent antibacterial properties against both sensitive and resistant strains .

Cytotoxicity Studies

In vitro studies have shown that this compound and its derivatives possess cytotoxic effects against various human tumor cell lines. For instance, certain analogs demonstrated cytotoxicity in the nanomolar range, suggesting potential applications in cancer therapy . These compounds were also found to inhibit microtubule polymerization, a critical process for cell division, thereby affecting tumor growth.

Research Findings and Case Studies

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used as a building block for more complex molecules, making it valuable in the development of new pharmaceuticals and specialty chemicals.

Comparison with Related Compounds

This compound can be compared with several structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-oxohex-5-ynoate | Similar carbon skeleton but contains ethyl instead of methyl | Different reactivity due to ethyl group |

| Methyl 2-oxohex-5-enonate | Contains a double bond instead of a triple bond | Different reactivity patterns due to unsaturation |

| Methyl 4-octynoate | Longer carbon chain with similar functional groups | Increased hydrophobicity and different boiling point |

This comparison highlights the unique reactivity profile of this compound due to its terminal alkyne functionality combined with a ketone group.

Properties

CAS No. |

118622-32-5 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

methyl 4-oxohex-5-ynoate |

InChI |

InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h1H,4-5H2,2H3 |

InChI Key |

OUXJZOJDHRKONT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.